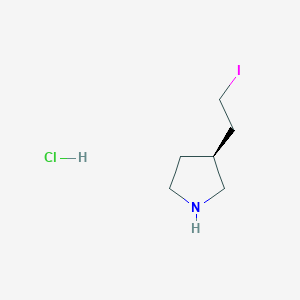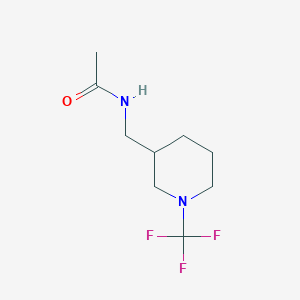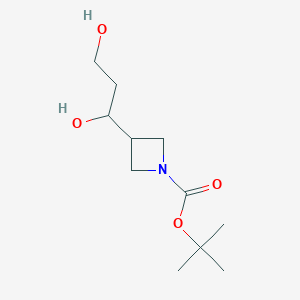
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is an azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation processes. This particular compound is notable for its application in various industrial and scientific fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves a diazo coupling reaction. This process starts with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to maintain the pH.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar diazo coupling reactions but with optimized conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is often purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Corresponding amines such as 4-aminobenzenesulfonic acid and 6-amino-4-hydroxynaphthalene-2-sulphonic acid.
Substitution: Substituted derivatives with modified functional groups.
科学的研究の応用
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for inks and paints.
作用機序
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological molecules. The compound’s sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.
類似化合物との比較
Similar Compounds
6-Amino-4-hydroxynaphthalene-2-sulphonic acid: Shares a similar naphthalene structure but lacks the azo group.
4-Aminobenzenesulfonic acid: Contains the sulfonic acid group but lacks the naphthalene structure.
6-Amino-5-((4-nitrophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid: Similar structure with a nitro group instead of an amino group.
Uniqueness
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its combination of an azo group, amino groups, and sulfonic acid group, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring water solubility and vibrant coloration.
特性
CAS番号 |
59836-94-1 |
|---|---|
分子式 |
C16H14N4O4S |
分子量 |
358.4 g/mol |
IUPAC名 |
6-amino-5-[(4-aminophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N4O4S/c17-10-2-4-11(5-3-10)19-20-16-13(18)6-1-9-7-12(25(22,23)24)8-14(21)15(9)16/h1-8,21H,17-18H2,(H,22,23,24) |
InChIキー |
SEBMYYJENAJZOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


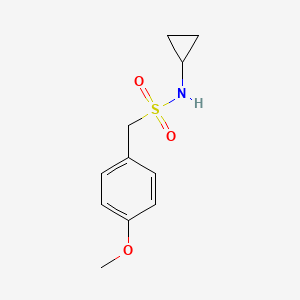
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
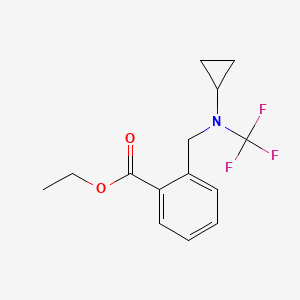
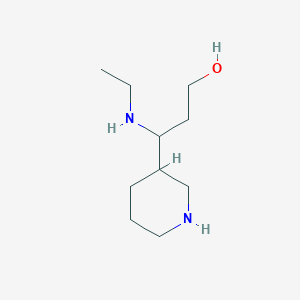
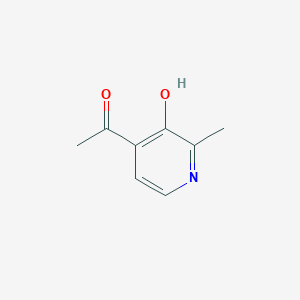
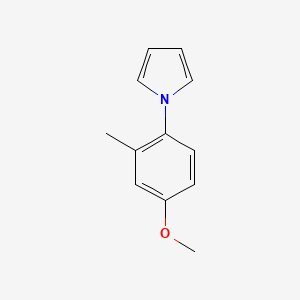
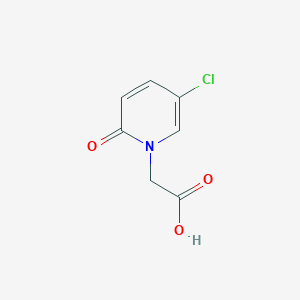

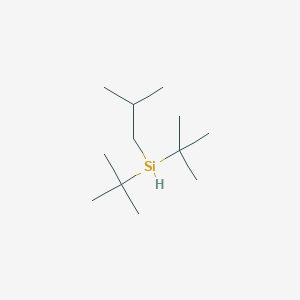

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
